3H-Pyrimido[5,4-b]indol-4(5H)-one 3H-Pyrimido[5,4-b]indol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 61553-71-7
VCID: VC2794622
InChI: InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14)
SMILES: C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=N3
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol

3H-Pyrimido[5,4-b]indol-4(5H)-one

CAS No.: 61553-71-7

Cat. No.: VC2794622

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

3H-Pyrimido[5,4-b]indol-4(5H)-one - 61553-71-7

Specification

CAS No. 61553-71-7
Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
IUPAC Name 3,5-dihydropyrimido[5,4-b]indol-4-one
Standard InChI InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14)
Standard InChI Key SQKANMIJNAMTAQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=N3
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=N3

Introduction

Chemical Structure and Properties

3H-Pyrimido[5,4-b]indol-4(5H)-one belongs to the class of pyrimidoindoles, which are characterized by their fused heterocyclic structure. The compound features a pyrimidine ring fused with an indole ring system, creating a unique molecular scaffold with distinct reactivity patterns. The basic structure allows for various chemical modifications at different positions, particularly at the N-3 and N-5 positions, which can significantly alter its biological activity.

Physical and Chemical Characteristics

The physical properties of 3H-Pyrimido[5,4-b]indol-4(5H)-one include:

PropertyValue
Chemical FormulaC₁₁H₇N₃O
Molecular Weight197.19 g/mol
CAS Number61553-71-7
AppearanceCrystalline solid
SolubilityLimited water solubility, soluble in organic solvents

The compound's heterocyclic nature contributes to its chemical reactivity, allowing it to participate in various reactions including electrophilic aromatic substitution and nucleophilic substitutions. The presence of multiple nitrogen atoms in the structure provides potential binding sites for hydrogen bonding and metal coordination, which can influence its interactions with biological targets.

Structure-Activity Relationships

Structure-activity relationship studies of pyrimido[5,4-b]indoles, including 3H-Pyrimido[5,4-b]indol-4(5H)-one, have revealed that modifications to specific positions of the core structure can significantly impact biological activity. Research indicates that substitutions at the N-3 position with phenethyl groups can enhance binding to toll-like receptors, while modifications at the N-5 position can affect cytotoxicity profiles.

Synthesis Methods

Common Synthetic Routes

The synthesis of 3H-Pyrimido[5,4-b]indol-4(5H)-one typically involves cyclization reactions of appropriate precursors. While specific details vary, several approaches have been documented in the literature. Derivatives of this compound, such as 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one, are synthesized through multi-step processes that allow for the incorporation of various functional groups.

Derivative Synthesis

More complex derivatives, such as 2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one, require additional synthetic steps to introduce the desired substituents . These derivatives often demonstrate modified biological activities compared to the parent compound, highlighting the versatility of the pyrimido[5,4-b]indole scaffold for drug development.

Biological Activities

Immune System Modulation

3H-Pyrimido[5,4-b]indol-4(5H)-one and its derivatives have been extensively studied for their immunomodulatory properties. Research indicates that certain derivatives can function as selective agonists of Toll-like receptor 4 (TLR4), which plays a critical role in the immune response. This activity is particularly noteworthy as TLR4 signaling is implicated in various inflammatory and autoimmune conditions.

Anti-inflammatory Effects

Studies have demonstrated that pyrimido[5,4-b]indoles can modulate cytokine production, specifically inhibiting pro-inflammatory cytokines. Some derivatives have been shown to stimulate nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) activation, leading to the increased production of cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10). The table below summarizes key biological activities observed with different derivatives:

CompoundTargetBiological ActivityPotency
3H-Pyrimido[5,4-b]indol-4(5H)-oneTLR4Moderate agonist activityIC₅₀: 25-50 μM
8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-oneTLR4Selective agonistIC₅₀: 10-25 μM
N-3 substituted derivativesTLR4Enhanced selectivityIC₅₀: 5-15 μM

Mechanisms of Action

Toll-like Receptor Interaction

The primary mechanism of action for 3H-Pyrimido[5,4-b]indol-4(5H)-one involves interaction with Toll-like receptor 4. This interaction triggers a signaling cascade that ultimately leads to the activation of NFκB and the production of various cytokines. The compound's ability to selectively modulate TLR4 signaling makes it an attractive candidate for therapeutic applications targeting immune-related disorders.

Signaling Pathways

The activation of TLR4 by 3H-Pyrimido[5,4-b]indol-4(5H)-one and its derivatives initiates several downstream signaling pathways, including:

  • NFκB activation pathway

  • Mitogen-activated protein kinase (MAPK) cascade

  • Interferon regulatory factor (IRF) pathway

These pathways collectively contribute to the compound's immunomodulatory effects, influencing cytokine production and immune cell activation.

Structure-Activity Relationship Studies

Key Structural Features

Structure-activity relationship studies have identified several key structural features that influence the biological activity of 3H-Pyrimido[5,4-b]indol-4(5H)-one and its derivatives:

  • The core pyrimido[5,4-b]indole scaffold is essential for TLR4 binding

  • Substitutions at the N-3 position significantly impact receptor selectivity

  • Modifications at the N-5 position can reduce cytotoxicity while maintaining activity

  • The presence of a phenethyl group at the N-3 position enhances TLR4 agonist activity

Optimization Strategies

Research has focused on optimizing the structure of 3H-Pyrimido[5,4-b]indol-4(5H)-one to enhance its pharmacological properties. Strategies include:

ModificationEffect on ActivityApplication
N-3 alkylationIncreased selectivity for TLR4Immune modulators
N-5 methylationReduced cytotoxicitySafer therapeutic agents
Addition of halogen substituentsEnhanced potencyMore effective immunomodulators
Introduction of solubilizing groupsImproved pharmacokineticsBetter drug candidates

Applications in Medicinal Chemistry

Research Tools

Beyond their therapeutic potential, these compounds serve as valuable research tools for studying immune system function, particularly TLR4 signaling pathways. Their selective activity makes them useful for investigating the role of specific signaling cascades in various biological processes.

Comparative Analysis with Related Compounds

Pyrimido[5,4-b]indole Derivatives

Different pyrimido[5,4-b]indole derivatives exhibit varying biological activities based on their substitution patterns. For example, 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one shows enhanced selectivity for TLR4 compared to the parent compound. More complex derivatives, such as those with tetrahydroquinoline substituents, demonstrate different activity profiles that may be useful for specific therapeutic applications .

Advantages and Limitations

The primary advantages of 3H-Pyrimido[5,4-b]indol-4(5H)-one as a scaffold include:

  • Versatile structure allowing for multiple modification points

  • Selective activity toward specific biological targets

  • Relatively straightforward synthesis

Limitations include:

  • Potential cytotoxicity at higher concentrations

  • Limited water solubility affecting bioavailability

  • Complex structure-activity relationships requiring extensive optimization

Future Research Directions

Current Challenges

Despite the promising characteristics of 3H-Pyrimido[5,4-b]indol-4(5H)-one, several challenges remain in its development as a therapeutic agent:

  • Optimizing selectivity to minimize off-target effects

  • Improving pharmacokinetic properties, particularly solubility

  • Reducing potential toxicity while maintaining efficacy

  • Developing more efficient synthetic routes for large-scale production

Promising Areas for Investigation

Future research on 3H-Pyrimido[5,4-b]indol-4(5H)-one could focus on:

  • Development of hybrid molecules combining the pyrimido[5,4-b]indole scaffold with other bioactive moieties

  • Exploration of novel substitution patterns to enhance specific activities

  • Investigation of alternative biological targets beyond TLR4

  • Application in combination therapies for immune-related disorders

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